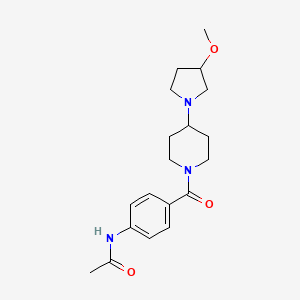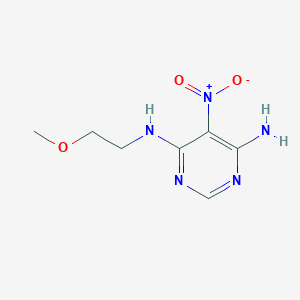![molecular formula C18H12F4N2O2S B2717166 (2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421442-67-2](/img/structure/B2717166.png)
(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Application in Medicinal Chemistry
Summary of the Application
Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Methods of Application
Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
Results or Outcomes
The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described . Moreover, various targets of 2,4-disubstituted thiazoles through which they induce biological effects have been identified .
Application in Drug Development
Summary of the Application
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Application in Central Inflammation Regulation
Summary of the Application
Certain compounds can act like a peroxisome proliferator-activated receptor agonist . They can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Methods of Application
The specific methods of application would depend on the specific compound and the context of the inflammation. Typically, these compounds would be administered in a manner that allows them to reach the site of inflammation in the brain .
Results or Outcomes
The outcomes would depend on the specific compound and the context of the inflammation. However, these compounds have the potential to effectively regulate central inflammation and control brain inflammation process .
Application in Antibacterial Activity
Summary of the Application
Certain benzimidazole bridged benzophenone substituted indole scaffolds have shown potent antibacterial activity .
Methods of Application
These compounds were synthesized and then tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
Results or Outcomes
The compounds were found to be potent against the tested strains. The results obtained from docking studies were in accordance with in vitro results .
Application in Antimicrobial Activity
Summary of the Application
Certain benzimidazole bridged benzophenone substituted indole scaffolds have shown potent antimicrobial activity .
Propriétés
IUPAC Name |
(2-fluorophenyl)-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O2S/c19-13-6-2-1-4-11(13)16(25)24-8-10(9-24)26-17-23-15-12(18(20,21)22)5-3-7-14(15)27-17/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPOSVNOOUOTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

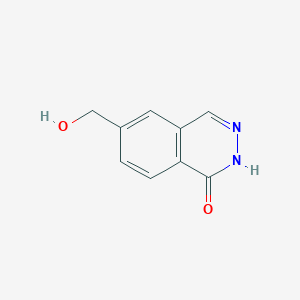
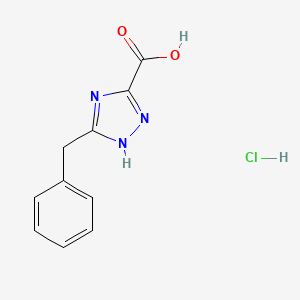
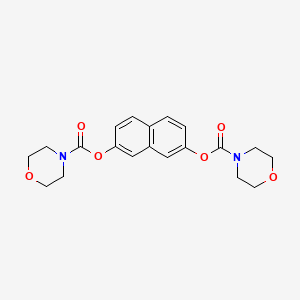
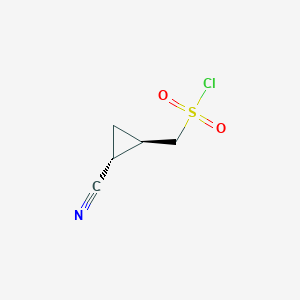
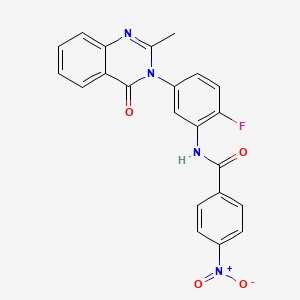
![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)
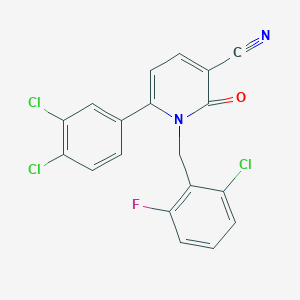
![3-(4-Methoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2717093.png)
![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2717095.png)
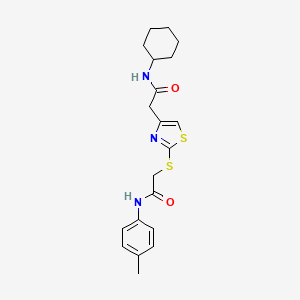
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)
